Cas no 361168-56-1 (2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide)

2-Chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thienopyrazole core with chloro and methoxyphenyl substituents. Its unique structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The compound's stability and synthetic versatility make it suitable for research applications in drug discovery and organic synthesis.
2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide structure
361168-56-1 structure
Product name:2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS No:361168-56-1
MF:C19H16ClN3O2S
Molecular Weight:385.867241859436
CID:5854677
PubChem ID:4455465

2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-(2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • Benzamide, 2-chloro-N-[2,6-dihydro-2-(4-methoxyphenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-
    • 361168-56-1
    • Oprea1_799217
    • 2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
    • F0396-0070
    • 2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • 2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • SR-01000442647-1
    • SR-01000442647
    • EU-0072592
    • AKOS024576280
    • インチ: 1S/C19H16ClN3O2S/c1-25-13-8-6-12(7-9-13)23-18(15-10-26-11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24)
    • InChIKey: XXXLCJWWGZEADA-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=C(OC)C=C2)N=C2CSCC2=1)(=O)C1=CC=CC=C1Cl

計算された属性

  • 精确分子量: 385.0651756g/mol
  • 同位素质量: 385.0651756g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 503
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 81.4Ų

2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0396-0070-4mg
2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
361168-56-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0396-0070-75mg
2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
361168-56-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0396-0070-40mg
2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
361168-56-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0396-0070-100mg
2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
361168-56-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0396-0070-10μmol
2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
361168-56-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0396-0070-30mg
2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
361168-56-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0396-0070-20μmol
2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
361168-56-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0396-0070-15mg
2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
361168-56-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0396-0070-25mg
2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
361168-56-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0396-0070-5mg
2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
361168-56-1 90%+
5mg
$69.0 2023-05-17

2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide 関連文献

2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamideに関する追加情報

Introduction to 2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide and Its Significance in Modern Chemical Biology

The compound with the CAS no. 361168-56-1, known as 2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in the field of chemical biology due to its potential therapeutic applications and mechanistic insights. The presence of multiple pharmacophoric moieties, including a benzamide core, a thienopyrazole scaffold, and a chloro substituent, positions this compound as a promising candidate for further exploration in drug discovery.

In recent years, the development of novel heterocyclic compounds has been instrumental in advancing therapeutic strategies across various diseases. The thieno[3,4-c]pyrazole moiety, a key structural feature of this compound, is known for its broad spectrum of biological activities. Studies have demonstrated that derivatives of thienopyrazole exhibit anti-inflammatory, antiviral, and anticancer properties. The incorporation of a 4-methoxyphenyl group further enhances the molecule's interactome by introducing hydrophobic and electronic modulation capabilities. This synergistic arrangement not only improves solubility but also modulates binding affinity to biological targets.

The benzamide component is another critical pharmacophore that contributes to the compound's pharmacological profile. Benzamides are widely recognized for their role in modulating enzyme activity and receptor interactions. In particular, benzamide derivatives have been extensively studied for their potential in treating neurological disorders, pain management, and metabolic diseases. The combination of these motifs in 2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide suggests multifaceted interactions with biological pathways.

Recent advancements in computational chemistry have enabled the rapid screening of such complex molecules for their binding affinity to therapeutic targets. Molecular docking studies have indicated that this compound may interact with enzymes and receptors involved in cancer progression and inflammation. For instance, preliminary simulations suggest potential binding to cyclooxygenase-2 (COX-2) and Janus kinases (JAKs), which are pivotal in inflammatory responses. These findings align with emerging research trends that emphasize the use of hybrid heterocyclic structures to achieve synergistic therapeutic effects.

The chloro substituent at the 2-position of the benzamide moiety is particularly noteworthy. Chlorinated aromatic compounds often exhibit enhanced bioavailability and metabolic stability due to the electron-withdrawing nature of chlorine atoms. This feature can improve the compound's pharmacokinetic properties while maintaining strong binding interactions with biological targets. Additionally, the chlorine atom may facilitate hydrogen bonding or π-stacking interactions with protein surfaces, further enhancing its efficacy.

Experimental validation through high-throughput screening (HTS) has been crucial in confirming the biological relevance of such molecules. Initial assays have shown promising activity against several cancer cell lines, particularly those overexpressing growth factor receptors. The dual targeting capability of this compound—interacting with both extracellular signaling pathways and intracellular enzymes—makes it an attractive candidate for developing next-generation therapeutics.

The synthesis of 2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps include cyclization reactions to form the thienopyrazole core followed by amide bond formation between the benzoyl chloride derivative and the thienopyrazole scaffold. The introduction of the 4-methoxyphenyl group is typically achieved through nucleophilic aromatic substitution or cross-coupling reactions under controlled conditions.

In conclusion, 2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS no. 361168-56-1) stands as a testament to the power of heterocyclic chemistry in driving pharmaceutical innovation. Its unique structural features—comprising a thienopyrazole scaffold linked to a benzamide moiety with a chloro substituent—position it as a versatile tool for drug discovery efforts aimed at modulating critical biological pathways involved in cancer and inflammation. As research continues to uncover new therapeutic applications for this class of compounds, their potential as next-generation therapeutics remains boundless.

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